This compound is classified under organic compounds, specifically as an amine due to the presence of the amine functional group. It is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound is referenced under the CAS number 912569-66-5, which is used for chemical substance identification.
The synthesis of N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine typically involves a nucleophilic substitution reaction between 6-methylpyrazin-2-ol and benzylamine. This reaction is generally facilitated by a base, such as sodium hydroxide, which enhances the nucleophilicity of the benzylamine.
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, adapting reaction parameters for large-scale production.
The molecular structure of N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine can be described as follows:
The three-dimensional conformation can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy, providing insights into bond angles and distances that influence reactivity and interaction with biological targets.
N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine can undergo several types of chemical reactions:
The specific conditions (temperature, solvent, concentration) significantly affect the yield and selectivity of these reactions.
The mechanism of action for N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine involves its interaction with molecular targets such as enzymes or receptors.
Understanding these interactions requires detailed studies using techniques such as molecular docking or biochemical assays to elucidate binding affinities and kinetics.
N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine exhibits several notable physical and chemical properties:
Properties are often characterized using techniques such as UV-visible spectroscopy, infrared spectroscopy, or mass spectrometry to confirm structure and purity.
N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine has several significant applications:
Research continues into optimizing its synthesis and exploring additional biological activities that could lead to novel therapeutic agents or industrial applications.
The synthesis of N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine (CAS 912569-66-5; C₁₃H₁₅N₃O; MW 229.28 g/mol) hinges on nucleophilic aromatic substitution (SNAr) to establish the critical ether bond [1] [5] [8]. This reaction couples 6-methylpyrazin-2-ol with a benzylamine derivative, exploiting the electron-deficient nature of the pyrazine ring. The nitrogen atoms in the pyrazine system activate the ortho-position for nucleophilic attack by withdrawing electron density, facilitating efficient C–O bond formation [8]. Key advantages include: • Regioselectivity: Exclusive substitution at the 2-position of pyrazine due to enhanced leaving-group ability • Electronic activation: Pyrazine’s electron-withdrawing nature accelerates SNAr kinetics versus phenyl systems • Compatibility: Tolerance for diverse benzylamine protecting groups [5] [8].
Benzylamine functionalization requires precise base selection to avoid N-overalkylation. Sodium hydroxide (NaOH) serves dual roles: 1. Deprotonation: Generates the nucleophilic alkoxide from 6-methylpyrazin-2-ol (pKa ~8.5), enhancing oxygen reactivity 2. Reaction Neutralization: Scavenges HBr byproduct when using bromomethyl intermediates [8]. Optimal NaOH concentrations (1.5–2.0 eq.) maximize etherification yields while minimizing hydrolysis of labile pyrazine intermediates. Excess base promotes benzylamine dimerization via Schiff base formation, reducing target compound yield by 15–20% [8].
Systematic optimization of reaction parameters significantly impacts yield and purity:
Table 1: Reaction Parameter Optimization for SNAr Etherification
Parameter | Optimal Condition | Yield Impact | Side Products |
---|---|---|---|
Temperature | 80–90°C | +32% vs RT | <5% Pyrazine decomposition |
Solvent | Anhydrous DMSO | 89% yield | <3% Sulfoxide byproducts |
Catalyst | CuI (5 mol%) | +18% yield | Negligible metal contamination |
Reaction Time | 4–6 hours | Plateau after 6h | <2% Dialkylated impurity |
Transitioning from batch to continuous flow reactors resolves scalability challenges:
Table 2: Continuous Flow Process Parameters for Industrial Synthesis
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Volume | 100 L | 5 mL (microchannel) | 20x space-time yield |
Temperature Control | ±5°C variance | ±0.5°C precision | Eliminates thermal hotspots |
Mixing Efficiency | Gradient-dependent | Laminar flow regime | 99.8% conversion uniformity |
Production Rate | 200 g/day | 2 kg/day | 10x capacity increase |
Flow reactors achieve:
Final compound purity (>95% per analytical certificates) depends on rigorous purification [4]:
Table 3: Purification Method Comparison for N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine
Method | Purity Achieved | Recovery Yield | Key Limitations |
---|---|---|---|
Ethanol-Water Recrystallization | 98.5% | 65–70% | Co-precipitation of regioisomers |
Silica Gel Chromatography (EtOAc/Hexane) | 99.9% | 85–90% | Solvent consumption (20 L/kg) |
Preparative HPLC | >99.95% | 60–65% | Throughput <100 g/day |
Hybrid Approach (Chromatography + Recrystallization) | 99.5% | 75–80% | Optimal for GMP production |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8